molecular formula C10H8BrNO B1626704 8-Bromo-7-methoxyisoquinoline CAS No. 67335-10-8

8-Bromo-7-methoxyisoquinoline

Cat. No.: B1626704
CAS No.: 67335-10-8
M. Wt: 238.08 g/mol
InChI Key: UQRCCDNGYVDNCR-UHFFFAOYSA-N
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Description

8-Bromo-7-methoxyisoquinoline is a heterocyclic organic compound that contains a bromine atom and a methoxy group attached to the isoquinoline ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromo-7-methoxyisoquinoline can be synthesized through various methods. One notable method involves the Jackson’s modification of the Pomeranz-Fritsch ring synthesis. This method includes the reaction of 2-bromobenzaldehyde with 2,2-dimethoxyethanamine to form a Schiff base, followed by borohydride reduction to produce 2-bromobenzylamine-acetal. The final product is obtained through electrophilic ring closure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-methoxyisoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while reduction and oxidation reactions can produce different isoquinoline derivatives .

Scientific Research Applications

8-Bromo-7-methoxyisoquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-7-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

8-bromo-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRCCDNGYVDNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497454
Record name 8-Bromo-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67335-10-8
Record name 8-Bromo-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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